
Dhodh-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhodh-IN-1 is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases. By inhibiting dihydroorotate dehydrogenase, this compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dhodh-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, altering its chemical structure and potentially its biological activity.
Substitution: Various substitution reactions can be performed on this compound to modify its functional groups, enhancing its properties or creating analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Dhodh-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of dihydroorotate dehydrogenase in pyrimidine biosynthesis.
Biology: Researchers use this compound to investigate cellular processes dependent on pyrimidine nucleotides, such as DNA replication and repair.
Medicine: this compound is being explored as a therapeutic agent for treating cancers, autoimmune diseases, and viral infections. Its ability to inhibit dihydroorotate dehydrogenase makes it a promising candidate for combination therapies.
Industry: The compound is used in the development of new drugs and as a reference standard in quality control processes.
Mechanism of Action
Dhodh-IN-1 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme located on the outer surface of the inner mitochondrial membrane. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, this compound depletes intracellular pyrimidine pools, leading to the inhibition of DNA and RNA synthesis. This results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and activated lymphocytes.
Comparison with Similar Compounds
Brequinar: Another potent dihydroorotate dehydrogenase inhibitor with similar mechanisms of action.
Teriflunomide: Used in the treatment of multiple sclerosis, it also targets dihydroorotate dehydrogenase.
Leflunomide: An immunosuppressive drug that inhibits dihydroorotate dehydrogenase and is used in the treatment of rheumatoid arthritis.
Uniqueness of Dhodh-IN-1: this compound stands out due to its high potency and selectivity for dihydroorotate dehydrogenase. It has shown promising results in preclinical studies, particularly in combination therapies for cancer treatment. Its unique chemical structure allows for modifications that can enhance its therapeutic potential and reduce side effects.
Properties
Molecular Formula |
C21H20F3N3O2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-cyclopropyl-2-[4-(2,6-difluorophenoxy)-5-methyl-3-propan-2-yloxypyrazol-1-yl]-3-fluoropyridine |
InChI |
InChI=1S/C21H20F3N3O2/c1-11(2)28-21-18(29-19-15(22)5-4-6-16(19)23)12(3)27(26-21)20-17(24)9-14(10-25-20)13-7-8-13/h4-6,9-11,13H,7-8H2,1-3H3 |
InChI Key |
JNAABFZPXJJMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=N2)C3CC3)F)OC(C)C)OC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)

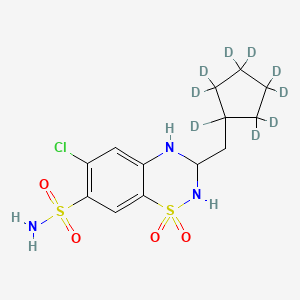
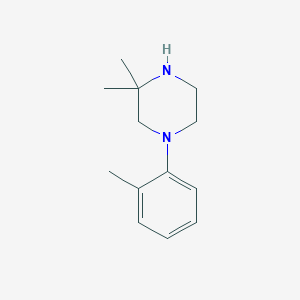
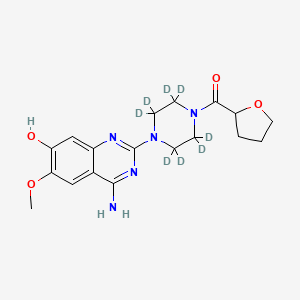
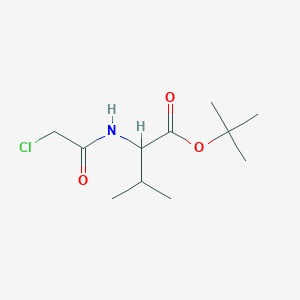
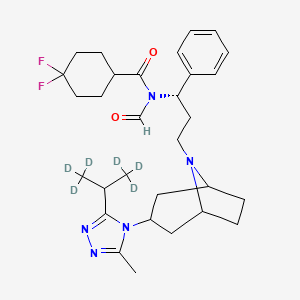
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
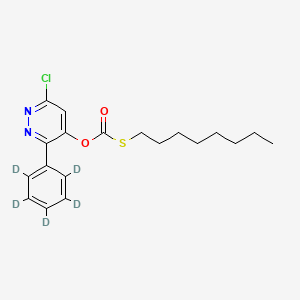
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
